

# Physical and chemical properties of ethyl difluoro(2-methoxyphenyl)acetate

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## Compound of Interest

**Compound Name:** Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate

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## An In-depth Technical Guide to Ethyl Difluoro(2-methoxyphenyl)acetate

### Abstract

This technical guide provides a comprehensive scientific overview of ethyl difluoro(2-methoxyphenyl)acetate, a fluorinated organic compound of increasing interest in medicinal chemistry and materials science. The introduction of the difluoromethyl group at the  $\alpha$ -position to the ester imparts unique electronic properties that can significantly influence molecular conformation, lipophilicity, and metabolic stability. This document details the physicochemical properties, outlines a robust synthetic protocol, predicts spectroscopic characteristics, and discusses the potential applications of this compound. The information presented herein is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering a foundational understanding of this valuable synthetic building block.

### Introduction and Significance

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug design. The difluoromethyl group ( $\text{CF}_2$ ), in particular, serves as a versatile bioisostere for hydroxyl, thiol, or amine functionalities, and can modulate the acidity of adjacent protons, influence hydrogen bonding capabilities, and enhance metabolic stability by blocking sites of oxidative metabolism. Ethyl difluoro(2-methoxyphenyl)acetate belongs to the class of  $\alpha,\alpha$ -

difluoro esters, which are valuable precursors for a wide array of more complex fluorinated molecules. The presence of the 2-methoxyphenyl substituent introduces additional conformational constraints and electronic effects, making it a unique building block for creating novel chemical entities with potential therapeutic applications. Understanding the fundamental properties and synthetic accessibility of this compound is crucial for its effective utilization in research and development.

## Physicochemical and Chemical Properties

While specific experimental data for ethyl difluoro(2-methoxyphenyl)acetate is not extensively published, its properties can be reliably estimated based on known data for structurally similar compounds, such as its para-substituted isomer and the parent compound, ethyl difluoroacetate.

Property	Value	Source/Basis
Molecular Formula	C <sub>11</sub> H <sub>12</sub> F <sub>2</sub> O <sub>3</sub>	[1][2]
Molecular Weight	230.21 g/mol	[1][2]
CAS Number	1150164-80-9	[1][2]
Appearance	Colorless to pale yellow liquid (Predicted)	Based on related compounds[3]
Boiling Point	Not determined (likely >100 °C)	Extrapolated from ethyl difluoroacetate (99.2 °C)[4]
Density	Not determined (likely >1.1 g/mL)	Extrapolated from ethyl difluoroacetate (1.18 g/mL)[4]
Refractive Index	Not determined (likely ~1.4-1.5)	Based on common organic esters
Solubility	Soluble in common organic solvents (e.g., THF, DCM, EtOAc). Limited solubility in water.	General property of similar esters
Storage	Store at room temperature in a dry, well-ventilated area.	[2][3]
Purity (Commercial)	Typically ≥97%	[1]

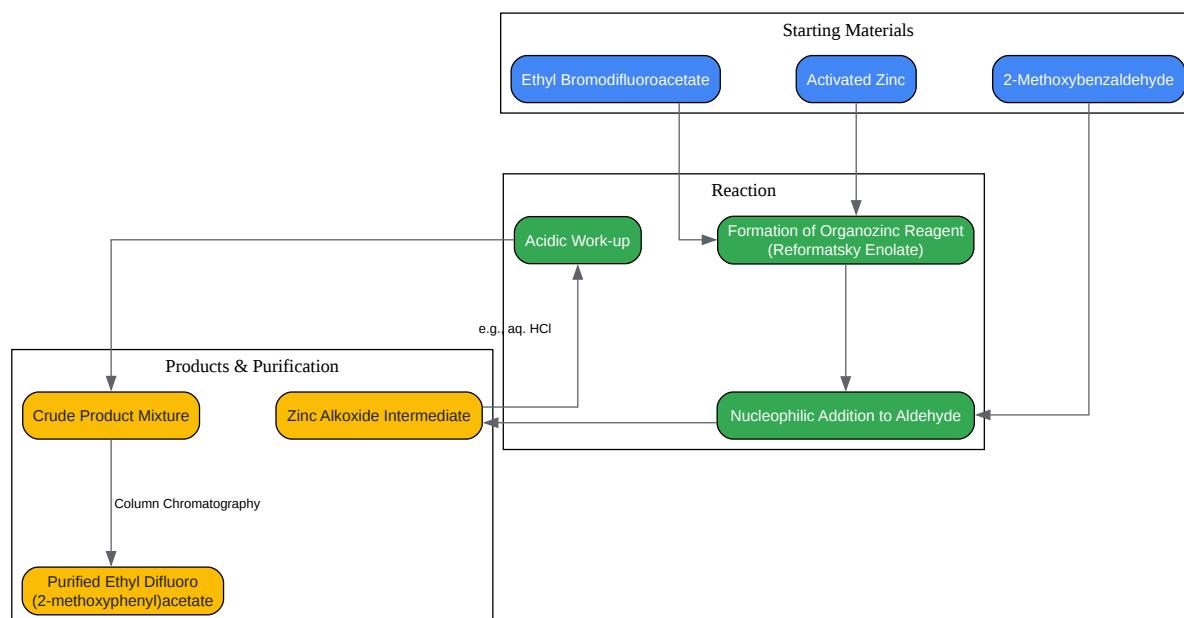
#### Chemical Reactivity and Stability:

The  $\alpha,\alpha$ -difluoroester moiety is generally stable under neutral and acidic conditions. The ester is susceptible to hydrolysis under strong basic conditions. The difluoromethylene protons are weakly acidic and can be removed by strong, non-nucleophilic bases. The C-F bonds are highly stable and resistant to cleavage under typical synthetic conditions. The presence of the difluoro group can activate the ester towards certain nucleophilic reactions.[5]

## Synthesis of Ethyl Difluoro(2-methoxyphenyl)acetate

A reliable and widely used method for the synthesis of  $\alpha$ -aryl- $\alpha,\alpha$ -difluoroacetates is the Reformatsky reaction.<sup>[6]</sup> This reaction involves the condensation of an aldehyde or ketone with an  $\alpha$ -halo ester in the presence of metallic zinc. For the synthesis of ethyl difluoro(2-methoxyphenyl)acetate, 2-methoxybenzaldehyde would be reacted with ethyl bromodifluoroacetate.

## Synthetic Workflow



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Caption: Synthetic workflow for ethyl difluoro(2-methoxyphenyl)acetate via the Reformatsky reaction.

## Detailed Experimental Protocol

Objective: To synthesize ethyl difluoro(2-methoxyphenyl)acetate via a zinc-mediated Reformatsky reaction.

Materials:

- 2-Methoxybenzaldehyde (1.0 eq)
- Ethyl bromodifluoroacetate (1.5 eq)
- Zinc dust, activated (2.0 eq)
- Iodine (catalytic amount)
- Anhydrous Tetrahydrofuran (THF)
- 1 M Hydrochloric acid (aq)
- Saturated sodium bicarbonate solution (aq)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate
- Ethyl acetate (for extraction and chromatography)
- Hexanes (for chromatography)

Procedure:

- Activation of Zinc: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, add zinc dust (2.0 eq). Briefly heat the flask under vacuum and then cool to room temperature under a nitrogen atmosphere. Add a small crystal of iodine and a minimal amount of anhydrous THF. Gently warm the mixture until the color of the iodine disappears, indicating activation of the zinc.

- Reaction Setup: Allow the flask to cool to room temperature. Add the remainder of the anhydrous THF.
- Initiation of Reaction: In a separate, dry dropping funnel, prepare a solution of 2-methoxybenzaldehyde (1.0 eq) and ethyl bromodifluoroacetate (1.5 eq) in anhydrous THF. Add a small portion of this solution to the stirred zinc suspension.
- Exothermic Reaction and Reflux: The reaction is often initiated by gentle warming. Once an exothermic reaction begins, add the remainder of the aldehyde/ester solution dropwise at a rate that maintains a gentle reflux.
- Completion of Reaction: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours, or until thin-layer chromatography (TLC) indicates the consumption of the 2-methoxybenzaldehyde.
- Work-up: Cool the reaction mixture to 0 °C in an ice bath. Slowly quench the reaction by the dropwise addition of 1 M HCl (aq) until the excess zinc has dissolved and the solution is acidic.
- Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
- Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (aq) and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
- Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure ethyl difluoro(2-methoxyphenyl)acetate.

#### Causality Behind Experimental Choices:

- Zinc Activation: Zinc dust is activated to remove the passivating oxide layer on its surface, which is essential for the oxidative insertion into the carbon-bromine bond of the  $\alpha$ -halo ester.  
[7]

- Anhydrous Conditions: The Reformatsky reagent is sensitive to moisture and protic solvents, which would quench the organozinc intermediate. Therefore, anhydrous THF and flame-dried glassware are crucial.[8]
- Excess  $\alpha$ -halo ester and Zinc: Using an excess of ethyl bromodifluoroacetate and zinc helps to ensure the complete consumption of the limiting reagent, 2-methoxybenzaldehyde.
- Acidic Work-up: The acidic work-up protonates the intermediate zinc alkoxide to form the desired  $\beta$ -hydroxy ester (which in this case is the product itself, as the hydroxyl group is on the same carbon as the phenyl group) and dissolves any unreacted zinc metal.[6]

## Spectroscopic Analysis (Predicted)

No experimental spectra for ethyl difluoro(2-methoxyphenyl)acetate are publicly available. The following are predictions based on the principles of spectroscopy and analysis of related structures.

### $^1\text{H}$ NMR Spectroscopy

- Aromatic Protons (4H): Expected to appear in the range of  $\delta$  6.9-7.5 ppm. The ortho, meta, and para protons on the 2-methoxyphenyl ring will show complex splitting patterns due to their distinct chemical environments.
- Ethyl -CH<sub>2</sub>- (2H): A quartet around  $\delta$  4.2-4.4 ppm, split by the adjacent methyl group.
- Methoxy -OCH<sub>3</sub> (3H): A singlet around  $\delta$  3.8-3.9 ppm.
- Ethyl -CH<sub>3</sub> (3H): A triplet around  $\delta$  1.2-1.4 ppm, split by the adjacent methylene group.

### $^{13}\text{C}$ NMR Spectroscopy

- Carbonyl C=O: Expected around  $\delta$  165-170 ppm.
- Aromatic Carbons (6C): In the range of  $\delta$  110-160 ppm. The carbon attached to the methoxy group will be the most downfield.
- CF<sub>2</sub> Carbon: A triplet in the range of  $\delta$  110-120 ppm due to coupling with the two fluorine atoms.

- Ethyl -CH<sub>2</sub>-: Around  $\delta$  62-64 ppm.
- Methoxy -OCH<sub>3</sub>: Around  $\delta$  55-57 ppm.
- Ethyl -CH<sub>3</sub>: Around  $\delta$  13-15 ppm.

## **<sup>19</sup>F NMR Spectroscopy**

- A singlet is expected, as the two fluorine atoms are chemically equivalent. The chemical shift will depend on the solvent and standard used.

## **Infrared (IR) Spectroscopy**

- C=O Stretch (Ester): A strong, sharp absorption band around 1750-1770 cm<sup>-1</sup>. The electron-withdrawing fluorine atoms will shift this to a higher frequency compared to a non-fluorinated ester.
- C-F Stretch: Strong absorption bands in the range of 1100-1300 cm<sup>-1</sup>.
- C-O Stretch (Ester and Ether): Absorption bands in the range of 1000-1300 cm<sup>-1</sup>.
- Aromatic C=C Stretch: Medium intensity bands around 1600 cm<sup>-1</sup> and 1450-1500 cm<sup>-1</sup>.
- Aromatic and Aliphatic C-H Stretch: Around 2850-3100 cm<sup>-1</sup>.

## **Mass Spectrometry (Electron Ionization)**

- Molecular Ion (M<sup>+</sup>): A peak at m/z = 230.
- Key Fragmentation Patterns:
  - Loss of the ethoxy group (-OCH<sub>2</sub>CH<sub>3</sub>) to give a fragment at m/z = 185.
  - Loss of the ethyl group (-CH<sub>2</sub>CH<sub>3</sub>) to give a fragment at m/z = 201.
  - Loss of the entire ester group (-COOCH<sub>2</sub>CH<sub>3</sub>) to give a fragment at m/z = 157.
  - Fragments corresponding to the 2-methoxyphenyl cation (m/z = 107) and related structures.

## Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for ethyl difluoro(2-methoxyphenyl)acetate is not widely available, it should be handled with the care appropriate for a laboratory chemical. Based on the data for ethyl difluoroacetate, the following precautions are recommended:

- Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
- Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
- Hazards: The related compound, ethyl difluoroacetate, is listed as flammable and may cause skin and eye irritation.<sup>[9]</sup> Similar hazards should be assumed for the title compound.

## Conclusion

Ethyl difluoro(2-methoxyphenyl)acetate is a valuable fluorinated building block with significant potential in the synthesis of novel organic molecules for pharmaceutical and materials science applications. This guide has provided a detailed overview of its known and predicted properties, a robust and logical synthetic protocol based on the well-established Reformatsky reaction, and a predicted spectroscopic profile to aid in its characterization. The information compiled herein serves as a foundational resource for scientists and researchers, enabling the effective and safe utilization of this compound in their synthetic endeavors.

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